1-(3-(Difluoromethyl)phenyl)-2,2,2-trifluoroethanamine
Overview
Description
1-(3-(Difluoromethyl)phenyl)-2,2,2-trifluoroethanamine is a useful research compound. Its molecular formula is C9H8F5N and its molecular weight is 225.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Many compounds with a difluoromethyl group are known to interact with various enzymes and receptors in the body. The specific target would depend on the overall structure of the compound and its chemical properties .
Mode of Action
The interaction of the compound with its target could involve binding to a specific site on the target molecule, leading to a change in its function. This could result in the inhibition or activation of the target, depending on the nature of the interaction .
Biochemical Pathways
The compound could affect various biochemical pathways depending on its target. For example, if the target is an enzyme involved in a specific metabolic pathway, the compound could alter the pathway’s activity, leading to changes in the production of certain metabolites .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. Factors such as its size, charge, and hydrophobicity could influence how it is absorbed, distributed, metabolized, and excreted by the body .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. This could range from changes in cell signaling and gene expression to alterations in cellular metabolism .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, certain conditions might enhance or inhibit the compound’s interaction with its target .
Biochemical Analysis
Biochemical Properties
These processes involve the formation of X–CF2H bonds, where X can be C (sp), C (sp2), C (sp3), O, N, or S . The enzymes, proteins, and other biomolecules that 1-(3-(Difluoromethyl)phenyl)-2,2,2-trifluoroethanamine interacts with are yet to be identified.
Cellular Effects
Difluoromethylation processes, which this compound might be involved in, have been shown to have significant effects on cellular function . For instance, difluoromethylation can lead to the precise site-selective installation of CF2H onto large biomolecules such as proteins .
Molecular Mechanism
These processes can lead to changes in gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
These advances have streamlined access to molecules of pharmaceutical relevance .
Dosage Effects in Animal Models
Animal models are widely used to develop newer drugs for the treatment of various conditions .
Metabolic Pathways
These processes can interact with various enzymes or cofactors .
Subcellular Localization
Mrna subcellular localization, which might be influenced by this compound, has been shown to play a crucial role in a variety of cellular events .
Properties
IUPAC Name |
1-[3-(difluoromethyl)phenyl]-2,2,2-trifluoroethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F5N/c10-8(11)6-3-1-2-5(4-6)7(15)9(12,13)14/h1-4,7-8H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHCISMUAKIWLHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)F)C(C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F5N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1270481-94-1 | |
Record name | 1-[3-(difluoromethyl)phenyl]-2,2,2-trifluoroethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.